4-Amino-2-bromo-3-methylbenzoic acid
Description
4-Amino-2-bromo-3-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₈BrNO₂. Its structure features an amino group (-NH₂) at position 4, a bromine atom at position 2, and a methyl group (-CH₃) at position 3 on the aromatic ring. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors, as evidenced by structural analogs used in studies targeting topoisomerases .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-amino-2-bromo-3-methylbenzoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
CLNMDAHACQMSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-bromo-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-amino-3-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the benzene ring .
Another method involves the nitration of 4-bromo-3-methylbenzoic acid followed by reduction to introduce the amino group. This process requires nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and a reducing agent such as tin (Sn) and hydrochloric acid (HCl) for the reduction step .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: Sn/HCl
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organoboron reagents
Major Products
Substitution: Various substituted benzoic acids
Oxidation: Corresponding quinones
Reduction: Amino derivatives
Coupling: Biaryl compounds
Scientific Research Applications
4-Amino-2-bromo-3-methylbenzoic acid is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a precursor for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-2-bromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent positions, halogen types, or amino group modifications. Below is a detailed analysis:
Positional Isomers of Bromo-Methylbenzoic Acids
Substituent positions significantly alter electronic and steric properties. Key analogs include:
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Similarity Score |
|---|---|---|---|---|
| 2-Amino-4-bromo-6-methylbenzoic acid | 206548-13-2 | NH₂ (2), Br (4), CH₃ (6) | C₈H₈BrNO₂ | 0.95 |
| 2-Amino-5-bromo-3-methylbenzoic acid | 20776-50-5 | NH₂ (2), Br (5), CH₃ (3) | C₈H₈BrNO₂ | 0.93 |
| 4-Amino-2-bromo-3-methylbenzoic acid | - | NH₂ (4), Br (2), CH₃ (3) | C₈H₈BrNO₂ | 1.00 (Reference) |
Key Findings :
Halogen-Substituted Analogs
Replacing bromine with chlorine alters electronic and steric properties:
| Compound Name | CAS Number | Halogen (Position) | Molecular Formula | Key Differences |
|---|---|---|---|---|
| 4-Amino-2-chloro-3-methylbenzoic acid | 6212-33-5 | Cl (2) | C₈H₈ClNO₂ | Smaller atomic radius, higher electronegativity |
Key Findings :
- Chlorine (atomic radius: 0.79 Å) vs. However, bromine’s polarizability may enhance van der Waals interactions in hydrophobic pockets .
- The electronegativity of chlorine (3.0) vs. bromine (2.8) increases electron-withdrawing effects, which could stabilize the carboxylate anion (COOH → COO⁻) at physiological pH .
Amino-Modified Derivatives
Amino group substitutions impact biological activity, as seen in topoisomerase inhibitor studies:
Key Findings :
- Ethylamino substituents increase lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
